2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide 2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1286726-26-8
VCID: VC5014658
InChI: InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-12-5-2-1-4-10(12)8-21-14(24)11-9-26-16(22-11)23-15(25)13-6-3-7-28-13/h1-7,9H,8H2,(H,21,24)(H,22,23,25)
SMILES: C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3)OC(F)(F)F
Molecular Formula: C17H12F3N3O4S
Molecular Weight: 411.36

2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide

CAS No.: 1286726-26-8

Cat. No.: VC5014658

Molecular Formula: C17H12F3N3O4S

Molecular Weight: 411.36

* For research use only. Not for human or veterinary use.

2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide - 1286726-26-8

Specification

CAS No. 1286726-26-8
Molecular Formula C17H12F3N3O4S
Molecular Weight 411.36
IUPAC Name 2-(thiophene-2-carbonylamino)-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-12-5-2-1-4-10(12)8-21-14(24)11-9-26-16(22-11)23-15(25)13-6-3-7-28-13/h1-7,9H,8H2,(H,21,24)(H,22,23,25)
Standard InChI Key XJCJESQBVDOOPL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3)OC(F)(F)F

Introduction

2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide is a complex organic compound with a unique structural composition that includes a thiophene moiety, an oxazole ring, and a trifluoromethoxy-substituted phenyl group. This compound belongs to the class of oxazole carboxamides, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis Methods

The synthesis of 2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide involves various chemical reactions. These methods typically require careful control of reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or isopropanol), and reaction time to optimize yields. Microwave-assisted synthesis is noted for reducing reaction times while improving yields.

Biological Activities and Applications

Oxazole carboxamides, including this compound, are studied for their potential anti-inflammatory and anticancer properties. The presence of the thiophene ring enhances its pharmacological profile. In vitro studies are crucial for determining binding affinities and inhibitory constants, which help elucidate the compound's efficacy against target proteins.

Comparison with Similar Compounds

Similar compounds, such as those featuring thiazole rings instead of oxazole, also exhibit significant biological activities. For example, thiazole derivatives have been studied for their antimicrobial and anticancer properties . A comparison of these compounds can provide insights into the structural features that enhance biological activity.

Compound TypeStructural FeaturesBiological Activities
Oxazole CarboxamidesThiophene, Oxazole, Trifluoromethoxy PhenylAnti-inflammatory, Anticancer
Thiazole DerivativesThiazole, Various SubstituentsAntimicrobial, Anticancer

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